(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c26-23(10-8-21-6-3-15-29-21)25-13-11-18(12-14-25)17-24-30(27,28)22-9-7-19-4-1-2-5-20(19)16-22/h3,6-10,15-16,18,24H,1-2,4-5,11-14,17H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLRZDNDTKSMEJ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its antimicrobial properties and other pharmacological activities.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Formation of the Tetrahydronaphthalene Core : The starting material is a sulfonamide derivative of tetrahydronaphthalene, which is synthesized through a multi-step process involving the reaction of appropriate sulfonyl chlorides with amines.
- Introduction of Furan and Acrylamide Moieties : The furan ring and acrylamide functionality are introduced through specific coupling reactions that enhance the compound's biological activity.
The synthetic route has been optimized to yield high purity and good yields of the final product, making it suitable for biological testing.
Antimicrobial Activity
The antimicrobial activity of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide was evaluated against various bacterial strains and fungi. The results indicate:
- Inhibition Against Gram-positive and Gram-negative Bacteria : The compound exhibited significant inhibitory effects against several pathogenic strains. For example:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL.
- Escherichia coli : MIC was recorded at 64 µg/mL.
These findings suggest that the compound possesses broad-spectrum antimicrobial properties.
Cytotoxicity Studies
Cytotoxicity tests were conducted using human cell lines to assess the safety profile of the compound. The results demonstrated:
- Low Cytotoxicity : The compound showed IC50 values greater than 100 µM in normal human cells, indicating a favorable safety margin for therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. Key observations include:
- Role of the Furan Ring : The presence of the furan moiety appears to enhance antimicrobial activity due to its ability to participate in π-stacking interactions with bacterial DNA.
- Sulfonamide Functionality : The sulfonamide group is essential for biological activity, as it contributes to binding with target enzymes involved in bacterial growth.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of related sulfonamide compounds:
- Antiviral Properties : Some derivatives have shown promising results against viral infections, indicating that modifications in the sulfonamide structure can lead to enhanced antiviral efficacy .
- Enzyme Inhibition : Investigations into enzyme inhibition have revealed that certain sulfonamides can effectively inhibit lactoperoxidase and carbonic anhydrase, suggesting potential applications in treating conditions related to these enzymes .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Substituent Impact :
- Amino vs.
- Fluorinated Aryl Groups : Compounds like 6ae () exhibit increased electronegativity due to perfluorophenyl groups, which may improve target binding via halogen bonding .
- Furan vs. Nitroheterocycles: notes that nitrofuryl derivatives often outperform nitroimidazoles in antimycobacterial activity, suggesting the furan in the target compound could be advantageous .
Preparation Methods
Preparation of 4-(Aminomethyl)piperidine
4-(Aminomethyl)piperidine is commercially available but can also be synthesized via reductive amination of piperidin-4-one. A modified procedure from tetrahydropyridinylidene salt reductions (as described in) offers a route to 2-substituted piperidin-4-ones, which can be further functionalized. For example:
Protection of the Primary Amine
To prevent undesired side reactions during subsequent acylation, the primary amine is protected as a tert-butoxycarbonyl (Boc) derivative:
- React 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Isolation of tert-butyl ((piperidin-4-yl)methyl)carbamate proceeds in >85% yield.
Synthesis of the (E)-3-(Furan-2-yl)acryloyl Fragment
Claisen-Schmidt Condensation
The (E)-configured α,β-unsaturated ketone is synthesized via a Claisen-Schmidt condensation between furfural and a methyl ketone:
Conversion to Acyl Chloride
The acryloyl group is activated for amide bond formation:
- Treat (E)-3-(furan-2-yl)acrylic acid with oxalyl chloride (2.5 equiv) in anhydrous DCM, catalyzed by dimethylformamide (DMF).
- The resultant (E)-3-(furan-2-yl)acryloyl chloride is isolated via distillation or used directly in situ.
Acylation of the Piperidine Nitrogen
Deprotection of the Boc Group
Amide Bond Formation
- React the piperidine amine with (E)-3-(furan-2-yl)acryloyl chloride (1.2 equiv) in DCM, using TEA (2.5 equiv) as a base.
- Stir at 0°C to room temperature for 12 hours, yielding (E)-1-(3-(furan-2-yl)acryloyl)-4-(aminomethyl)piperidine.
Sulfonylation with 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride
Synthesis of the Sulfonyl Chloride
Coupling Reaction
- Treat (E)-1-(3-(furan-2-yl)acryloyl)-4-(aminomethyl)piperidine with the sulfonyl chloride (1.1 equiv) in pyridine at 0°C.
- Stir for 6 hours, then quench with ice water. The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane).
Stereochemical Considerations and Optimization
Purification and Characterization
- Intermediate and final compounds are characterized via:
Alternative Synthetic Routes
Friedel-Crafts Acylation Approach
Mitsunobu Reaction for Sulfonamide Formation
- Couple the piperidine amine with 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Yields are comparable to sulfonyl chloride methods but require stoichiometric reagents.
Challenges and Mitigation Strategies
- Racemization during acylation : Use low temperatures (0°C) and non-polar solvents to minimize epimerization.
- Sulfonyl chloride instability : Prepare fresh sulfonyl chloride and use excess base to scavenge HCl.
- Purification of polar intermediates : Employ reverse-phase chromatography or recrystallization from ethanol/water.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the (E)-acryloyl-piperidine core in this sulfonamide derivative?
- Methodological Answer : The (E)-acryloyl-piperidine moiety is synthesized via a multi-step approach:
- Step 1 : Protection of the piperidine nitrogen using groups like Boc (tert-butoxycarbonyl) to prevent unwanted side reactions .
- Step 2 : Coupling of 3-(furan-2-yl)acryloyl chloride to the piperidine under basic conditions (e.g., triethylamine in dichloromethane) to ensure stereochemical control of the (E)-configured double bond .
- Step 3 : Deprotection of the piperidine using trifluoroacetic acid (TFA) in dichloromethane .
- Critical Conditions : Temperature (0°C to room temperature), anhydrous solvents, and stoichiometric control to minimize byproducts. Yield optimization often requires iterative adjustments to reaction times and purification via column chromatography .
Table 1 : Key Synthetic Steps and Yields from Comparable Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine protection | Boc₂O, K₂CO₃, acetone | 85–90 | |
| Acryloyl coupling | Acryloyl chloride, Et₃N, DCM | 60–70 | |
| Deprotection | 50% TFA in DCM | >90 |
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming regiochemistry and stereochemistry. Key signals include:
- Furan protons : δ 6.3–7.4 ppm (multiplet) .
- Acryloyl CH=CH : δ 6.8–7.2 ppm (doublets, J = 15–16 Hz for E-isomer) .
- Piperidine methylene : δ 3.3–3.5 ppm (multiplet) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₇N₂O₄S: 427.1695) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) can skew assay results. Implement orthogonal purification (e.g., preparative HPLC + recrystallization) .
- Stereochemical Drift : The (E)-acryloyl group may isomerize under assay conditions (e.g., high pH or light exposure). Monitor stability via periodic NMR or circular dichroism .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) and include controls (e.g., known inhibitors) to normalize data .
Q. What strategies optimize the compound's bioavailability while retaining its sulfonamide pharmacophore?
- Methodological Answer :
- Structural Modifications :
- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) on the tetrahydronaphthalene ring to enhance membrane permeability .
- Prodrug Design : Mask the sulfonamide (-SO₂NH₂) as a tert-butyl carbamate for improved solubility, with enzymatic cleavage in vivo .
- In Silico Modeling : Use molecular dynamics simulations to predict binding affinity changes upon substitution. For example, furan-to-thiophene swaps alter π-π stacking with target proteins .
Q. How does the furan moiety influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer : The furan ring participates in:
- Palladium-Catalyzed Couplings : Suzuki-Miyaura reactions with aryl boronic acids at the 5-position of furan, requiring Pd(PPh₃)₄ and mild bases (K₂CO₃) .
- Electrophilic Substitution : Nitration at the 5-position using HNO₃/H₂SO₄, but competing sulfonamide oxidation necessitates low temperatures (0–5°C) .
- Side Reactions : Furan ring opening under strong acidic conditions (e.g., HBr/HOAc), requiring protective strategies during synthesis .
Data Contradiction Analysis
- Example Issue : Conflicting IC₅₀ values in kinase inhibition assays.
- Resolution :
Verify compound stability under assay conditions (e.g., DMSO stock solution degradation).
Compare enzyme sources (recombinant vs. cell-derived kinases).
Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
